ethyl 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Description
Ethyl 2-amino-7-methyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compound Synthesis
- The compound has been utilized in phosphine-catalyzed [4 + 2] annulation reactions , providing a route to synthesize highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This method demonstrates the compound's role in constructing complex nitrogen-containing heterocycles, which are significant in medicinal chemistry (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
- One-pot multicomponent synthesis approaches have been reported to yield medicinally promising derivatives of the compound through a tandem Michael addition–cyclization reaction. This showcases the compound's potential in creating densely functionalized 4H-chromene derivatives, important for pharmaceutical applications (Muthusamy Boominathan, M. Nagaraj, S. Muthusubramanian, R.V. Krishnakumar, 2011).
- A synthesis route involving pentafluorophenylammonium triflate (PFPAT) catalysis has been developed for constructing substituted chromeno[2,3-d]pyrimidinone derivatives. The methodology emphasizes high yields, shorter reaction times, and greener conditions, underlining the compound's adaptability in green chemistry and its antimicrobial potential (M. Ghashang, S. S. Mansoor, K. Aswin, 2013).
Antimicrobial Activity
- Research on chromeno[2,3-d]pyrimidine derivatives synthesized via the compound has shown promising in vitro antimicrobial activity against different bacterial and fungal strains. This demonstrates the compound's potential in contributing to the development of new antimicrobial agents, emphasizing its importance in addressing drug-resistant infections (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).
Properties
IUPAC Name |
ethyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydrochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-18(22)16-14(11-5-4-6-20-9-11)15-12(21)7-10(2)8-13(15)24-17(16)19/h4-6,9-10,14H,3,7-8,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKBVAGHTAOYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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